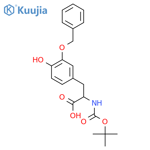compuestos carbonilo insaturados en alfa y beta
Alpha, beta-unsaturated carbonyl compounds are a class of organic molecules characterized by the presence of a conjugated system consisting of an unsaturated carbonyl group (such as a vinyl ketone or enone) linked to an adjacent carbon-carbon double bond. These functional groups exhibit unique reactivity and play crucial roles in various chemical transformations, including additions, rearrangements, and cycloadditions.
The alpha position refers to the carbon directly attached to the carbonyl group, while the beta position is the next carbon atom along the same chain. This structural feature confers these compounds with high reactivity towards nucleophiles and electrophiles due to the electron-withdrawing nature of the carbonyl group and the local positive charge built up on the beta carbon.
Alpha, beta-unsaturated carbonyl compounds are widely used in organic synthesis for the construction of complex molecules. They find applications in the pharmaceutical industry for the development of drugs with specific stereochemistry and functional groups, as well as in polymer chemistry for the synthesis of smart polymers that can respond to external stimuli such as temperature or pH changes.
These compounds also play a significant role in natural products, particularly in terpenoids and polyketides, which are important sources of bioactive molecules. Additionally, they are utilized in industrial processes for the production of flavors, fragrances, and coatings due to their versatile reactivity and ability to form stable adducts with a wide range of functional groups.
In summary, alpha, beta-unsaturated carbonyl compounds represent a diverse family of organic molecules that serve as valuable tools in synthetic chemistry, biochemistry, and materials science.

| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
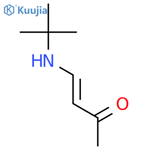 |
3-Buten-2-one,4-[(1,1-dimethylethyl)amino]-, (E)- (9CI) | 65305-36-4 | C8H15NO |
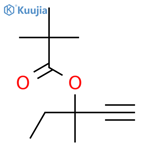 |
Propanoic acid,2,2-dimethyl-, 1-ethyl-1-methyl-2-propyn-1-yl ester | 100052-92-4 | C11H18O2 |
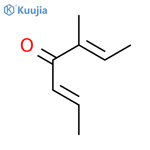 |
(2E,5E)-3-Methyl-2,5-heptadien-4-one | 115819-24-4 | C8H12O |
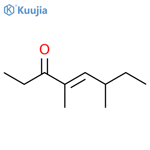 |
(+)-(S)-manicone | 60132-36-7 | C10H18O |
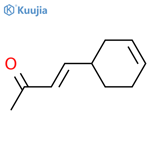 |
3-Buten-2-one,4-(3-cyclohexen-1-yl)- | 2817-96-1 | C10H14O |
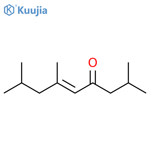 |
(E)-2,6,8-Trimethyl-5-nonen-4-one | 61285-69-6 | C12H22O |
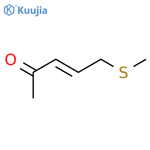 |
5-(methylsulfanyl)pent-3-en-2-one | 113681-61-1 | C6H10OS |
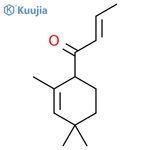 |
1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | 39872-57-6 | C13H20O |
 |
(1E)-1-METHOXY-2-METHYL-1-PENTEN-3-ONE | 56279-35-7 | C7H12O2 |
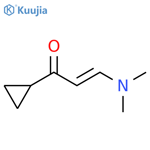 |
1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | 1207839-99-3 | C8H13NO |
Literatura relevante
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
2. Book reviews
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Proveedores recomendados
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados
-
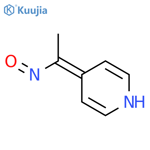 1-(4-pyridyl)ethanone oxime Cas No: 1194-99-6
1-(4-pyridyl)ethanone oxime Cas No: 1194-99-6 -
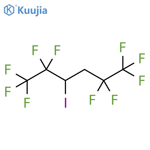
-
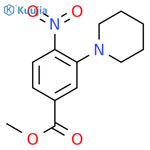
-
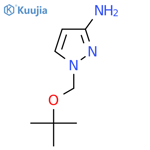
-
